molecular formula C8H10Hg B14507381 Di(but-1-yn-1-yl)mercury CAS No. 63776-22-7

Di(but-1-yn-1-yl)mercury

Cat. No.: B14507381
CAS No.: 63776-22-7
M. Wt: 306.76 g/mol
InChI Key: QRHSTNYCUOLOEJ-UHFFFAOYSA-N
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Description

Di(but-1-yn-1-yl)mercury (CAS 63776-22-7) is an organomercury compound with the molecular formula C₈H₁₀Hg, consisting of a central mercury atom bonded to two but-1-yn-1-yl groups. This compound belongs to the class of dialkynylmercury derivatives, characterized by linear alkyne chains directly attached to mercury.

Properties

CAS No.

63776-22-7

Molecular Formula

C8H10Hg

Molecular Weight

306.76 g/mol

IUPAC Name

bis(but-1-ynyl)mercury

InChI

InChI=1S/2C4H5.Hg/c2*1-3-4-2;/h2*3H2,1H3;

InChI Key

QRHSTNYCUOLOEJ-UHFFFAOYSA-N

Canonical SMILES

CCC#C[Hg]C#CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(but-1-yn-1-yl)mercury can be synthesized through the reaction of mercury(II) chloride with but-1-yne in the presence of a base such as sodium hydroxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature. The general reaction scheme is as follows:

HgCl2+2C4H5Hg(C4H5)2+2HClHgCl_2 + 2C_4H_5 \rightarrow Hg(C_4H_5)_2 + 2HCl HgCl2​+2C4​H5​→Hg(C4​H5​)2​+2HCl

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Di(but-1-yn-1-yl)mercury undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and but-1-yne.

    Reduction: Reduction reactions can convert this compound to elemental mercury and but-1-yne.

    Substitution: The but-1-yn-1-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.

Major Products Formed

    Oxidation: Mercury(II) oxide and but-1-yne.

    Reduction: Elemental mercury and but-1-yne.

    Substitution: Various alkyl or aryl mercury compounds, depending on the substituent used.

Scientific Research Applications

Di(but-1-yn-1-yl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.

    Industry: this compound is used in the development of materials with unique properties, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism by which di(but-1-yn-1-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the but-1-yn-1-yl groups can undergo further chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Bis(pent-1-yn-1-yl)mercury (CAS 69775-81-1)

  • Molecular Formula : C₁₀H₁₄Hg
  • Structural Difference : Contains longer pent-1-ynyl chains (C₅H₇) compared to but-1-ynyl (C₄H₅).
  • Toxicity Profile : Similar to Di(but-1-yn-1-yl)mercury, but longer alkyl chains could marginally decrease bioavailability, altering toxicodynamic pathways .

Bis(prop-1-ynyl)mercury (CAS 64705-15-3)

  • Molecular Formula : C₆H₆Hg
  • Structural Difference : Shorter prop-1-ynyl groups (C₃H₃).
  • Physical Properties : Lower molecular weight (246.64 g/mol vs. ~306.75 g/mol for this compound) increases volatility and reactivity.
  • Applications : Used in synthetic organic chemistry as a precursor for mercury-containing polymers, but its higher volatility raises occupational exposure risks .

Di-n-butylmercury (CAS 629-35-6)

  • Molecular Formula : C₈H₁₈Hg
  • Structural Difference : Alkyl (C₄H₉) instead of alkynyl (C₄H₅) substituents.
  • Stability: Dialkylmercury compounds like Di-n-butylmercury are notoriously stable and lipophilic, enabling bioaccumulation in fatty tissues. In contrast, dialkynylmercury compounds are more reactive due to the electron-deficient triple bonds .
  • Toxicity : Di-n-butylmercury is a potent neurotoxin with documented cases of fatal human exposure, whereas dialkynylmercury derivatives may decompose more readily, releasing elemental mercury .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
This compound 63776-22-7 C₈H₁₀Hg ~306.75 Alkynyl Reactive, thermally unstable
Bis(pent-1-yn-1-yl)mercury 69775-81-1 C₁₀H₁₄Hg ~334.82 Alkynyl Reduced volatility, steric hindrance
Bis(prop-1-ynyl)mercury 64705-15-3 C₆H₆Hg ~246.64 Alkynyl Highly volatile, synthetic intermediate
Di-n-butylmercury 629-35-6 C₈H₁₈Hg 314.82 Alkyl Lipophilic, bioaccumulative neurotoxin

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